molecular formula C12H16BrNO2 B1438938 3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine CAS No. 1154004-62-2

3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine

Cat. No.: B1438938
CAS No.: 1154004-62-2
M. Wt: 286.16 g/mol
InChI Key: PFIMMVXCGITHMW-UHFFFAOYSA-N
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Description

3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine: is an organic compound with the molecular formula C11H14BrNO2 This compound is characterized by the presence of a bromine atom, a cyclopropylmethoxy group, and a methoxy group attached to a benzylamine core

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Material: The synthesis typically begins with .

    Cyclopropylmethoxy Substitution: The hydroxyl group is substituted with a cyclopropylmethoxy group using in the presence of a base such as .

    Reduction: The aldehyde group is reduced to a benzylamine using a reducing agent like or .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis with appropriate safety and efficiency optimizations.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

    Substitution: The bromine atom can be substituted with various nucleophiles in reactions such as the .

Common Reagents and Conditions:

    Oxidation: Reagents like or .

    Reduction: Reagents like or .

    Substitution: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products:

    Oxidation: Corresponding aldehydes or acids.

    Reduction: Dehalogenated products.

    Substitution: Various substituted benzylamines.

Scientific Research Applications

Chemistry:

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Pharmacological Research: Investigated for potential biological activities, including antimicrobial and anticancer properties.

Industry:

    Material Science:

Mechanism of Action

The exact mechanism of action for 3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in biochemical pathways.

Comparison with Similar Compounds

  • 3-Bromo-4-methoxybenzaldehyde
  • 3-Bromo-4-cyclopropylmethoxybenzaldehyde
  • 3-Bromo-4-butoxy-5-methoxybenzaldehyde

Comparison:

  • Structural Differences: The presence of different substituents (e.g., cyclopropylmethoxy vs. methoxy) can significantly alter the chemical and physical properties.
  • Reactivity: The reactivity of these compounds can vary based on the nature and position of the substituents.
  • Applications: Each compound may have unique applications based on its specific properties, making 3-Bromo-4-cyclopropylmethoxy-5-methoxybenzylamine unique in its potential uses.

Properties

IUPAC Name

[3-bromo-4-(cyclopropylmethoxy)-5-methoxyphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-15-11-5-9(6-14)4-10(13)12(11)16-7-8-2-3-8/h4-5,8H,2-3,6-7,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIMMVXCGITHMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)CN)Br)OCC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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